N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a benzothiazole-derived compound featuring a 5-methoxy-substituted benzo[d]thiazole core linked to a 4-nitrobenzamide moiety via a diethylaminoethyl chain. Benzothiazoles are heterocyclic aromatic compounds known for their chemical stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 4-nitrobenzamide group introduces strong electron-withdrawing characteristics, which may enhance interactions with biological targets such as enzymes or receptors. The diethylaminoethyl side chain likely improves solubility via protonation (as a hydrochloride salt) and may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-6-8-16(9-7-15)25(27)28)21-22-18-14-17(29-3)10-11-19(18)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSKLNYDYMJJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring.
Nitration of the Benzamide: The nitration of the benzamide moiety is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling with Diethylaminoethyl Group: The final step involves the coupling of the diethylaminoethyl group to the benzamide derivative, typically using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related benzothiazole and benzamide derivatives (Table 1). Key differences in substituents, pharmacological activities, and physicochemical properties are highlighted.
Table 1. Comparative Analysis of Structural and Functional Features
Key Observations
In contrast, 5-chloro () and 4-fluoro () substituents are electron-withdrawing, which may alter target affinity or metabolic stability . Nitro vs. Sulfonyl Groups: The 4-nitrobenzamide group in the target compound creates a stronger electron-deficient aromatic system compared to the sulfonyl group in ’s compound, which introduces polar character but less pronounced electron withdrawal .
Aminoalkyl Chain Modifications The diethylaminoethyl chain in the target compound likely offers a balance between lipophilicity and solubility (as a hydrochloride salt). In contrast, the dimethylaminoethyl chain in ’s compound may reduce solubility due to shorter alkyl groups .
Pharmacological Implications Compounds with nitrobenzamide moieties (target compound, ) are associated with enzyme inhibition (e.g., pyruvate:ferredoxin oxidoreductase [PFOR] in anaerobic pathogens), suggesting a shared mechanism of action .
Crystallographic and Stability Considerations
- Hydrogen-bonding patterns (e.g., in ’s compound) influence crystalline packing and stability, which may correlate with shelf life or formulation challenges .
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound with a complex structure, featuring a benzo[d]thiazole moiety and a nitro group. Its potential therapeutic applications are under investigation, particularly for anti-inflammatory, anti-cancer, and anti-microbial activities. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The structure includes significant functional groups that contribute to its biological activity.
1. Anti-inflammatory Properties
Preliminary studies suggest that the compound exhibits significant anti-inflammatory effects. It has been evaluated for its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways. Molecular docking studies indicate a strong binding affinity to these enzymes, suggesting potential as an anti-inflammatory agent .
2. Anticancer Activity
The benzo[d]thiazole moiety is often associated with enhanced pharmacological effects, particularly in cancer treatment. Research indicates that derivatives of this compound may inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrate its effectiveness against various bacterial strains, indicating potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole ring.
- Introduction of the diethylaminoethyl side chain.
- Nitration to introduce the nitro group.
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and minimizing potential toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzothiazole amines with activated nitrobenzoyl chlorides. Critical steps include:
- Amide bond formation : Use coupling agents (e.g., DCC, HATU) under inert atmospheres to minimize hydrolysis .
- N-alkylation : React diethylaminoethyl groups with intermediates in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Final purification : Recrystallization from methanol/ethyl acetate mixtures or preparative HPLC to achieve >95% purity .
- Optimization : Control pH (6.5–7.5), temperature (±2°C), and reaction time (monitored via TLC). Yields improve with slow addition of reagents and exclusion of moisture .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
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NMR : ¹H/¹³C NMR confirms substituent positioning (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding adjacent aromatic protons) .
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Mass Spectrometry : High-resolution ESI-MS validates molecular weight (478.99 g/mol) and detects isotopic patterns for chlorine .
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HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
Molecular Data Value Reference Molecular Formula C₂₂H₂₇ClN₄O₄S Molecular Weight 478.99 g/mol Key Functional Groups Nitro, benzothiazole, amide
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Answer : Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting solubility .
- Purity : Impurities >5% alter dose-response curves; validate via HPLC before assays .
- Structural analogs : Compare with derivatives (e.g., morpholino or fluoro-substituted benzothiazoles) to isolate substituent effects .
- Methodology : Use standardized protocols (e.g., NIH/ANSI guidelines) and include positive controls (e.g., cisplatin for cytotoxicity assays) .
Q. What electronic and steric effects influence this compound’s reactivity and target interactions?
- Answer :
- Nitro group : Electron-withdrawing nature enhances electrophilic aromatic substitution but reduces solubility in aqueous media .
- Diethylaminoethyl chain : Increases lipophilicity (logP ~2.8) and potential for cation-π interactions with enzyme active sites .
- Benzothiazole moiety : Planar structure facilitates intercalation with DNA or kinase ATP-binding pockets .
- Validation : DFT calculations (e.g., HOMO-LUMO analysis) and X-ray crystallography (see [] for analogous structures) .
Q. How should stability studies be designed to evaluate degradation under storage conditions?
- Answer :
- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months; sample aliquots analyzed monthly via HPLC .
- Light sensitivity : Store in amber vials; monitor UV-induced degradation (λ = 320 nm) .
- Thermal stability : TGA/DSC to identify decomposition thresholds (>150°C typical for nitroaromatics) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Answer : Likely due to:
- Target selectivity : Off-target effects in kinase screens vs. specific enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- Metabolic stability : Rapid hepatic clearance in murine models may reduce in vivo efficacy despite in vitro activity .
- Resolution : Conduct PK/PD studies with radiolabeled compound (³H or ¹⁴C) to track biodistribution .
Methodological Best Practices
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) for real-time tracking; Rf ≈ 0.4–0.6 .
- Crystallization : Slow evaporation from methanol/water (9:1) yields single crystals for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
